(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a methylphenoxy group, and a prop-2-enoic acid moiety
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
Target of Action
It is synthesized from kresoxy-methyl , a widely used agricultural fungicide of the strobilurin group . Strobilurins are known to inhibit mitochondrial respiration , suggesting that this compound may have a similar target.
Mode of Action
Given its synthesis from kresoxy-methyl , it is plausible that it shares a similar mode of action with strobilurin fungicides, which act by inhibiting mitochondrial respiration .
Biochemical Pathways
Strobilurins inhibit mitochondrial respiration, disrupting energy production within the cell .
Result of Action
Based on its potential similarity to strobilurin fungicides, it may lead to the disruption of energy production within the cell due to the inhibition of mitochondrial respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 4-methylphenol in the presence of a base to form an intermediate compound.
Esterification: The intermediate is then esterified using an appropriate esterifying agent to introduce the prop-2-enoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-methylphenoxy)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-7-16(8-4-13)22-12-15-11-14(6-10-18(19)20)5-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBAEQLKIWNPR-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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